
E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline is a complex organic compound with the molecular formula C12H8BrClN2O3 . This compound is notable for its unique structure, which includes a quinoline backbone substituted with bromine, chlorine, methoxy, and nitrovinyl groups. It is primarily used in proteomics research .
Métodos De Preparación
The synthesis of E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline typically involves multiple steps, including electrophilic aromatic substitution reactions. A common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of the bromine atom.
Methoxylation: Introduction of the methoxy group.
Vinylation: Addition of the vinyl group.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. For example, using specific catalysts and reaction conditions to enhance the efficiency of each step .
Análisis De Reacciones Químicas
E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with proteins and other biomolecules. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:
5-Bromo-2-chloroquinoline: Lacks the methoxy and nitrovinyl groups, making it less reactive.
6-Methoxyquinoline: Lacks the bromine, chlorine, and nitrovinyl groups, resulting in different chemical properties.
2-Nitrovinylquinoline: Lacks the bromine, chlorine, and methoxy groups, affecting its reactivity and applications.
The unique combination of substituents in this compound gives it distinct chemical properties and makes it valuable for specific research applications .
Propiedades
Fórmula molecular |
C12H8BrClN2O3 |
|---|---|
Peso molecular |
343.56 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-6-methoxy-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H8BrClN2O3/c1-19-10-3-2-9-8(11(10)13)6-7(12(14)15-9)4-5-16(17)18/h2-6H,1H3/b5-4+ |
Clave InChI |
DSBKUGMAINZVKO-SNAWJCMRSA-N |
SMILES isomérico |
COC1=C(C2=C(C=C1)N=C(C(=C2)/C=C/[N+](=O)[O-])Cl)Br |
SMILES canónico |
COC1=C(C2=C(C=C1)N=C(C(=C2)C=C[N+](=O)[O-])Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


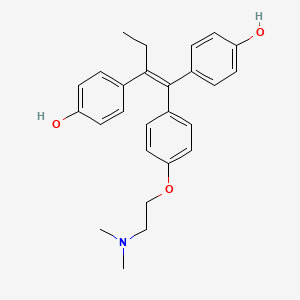
![but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B15338852.png)
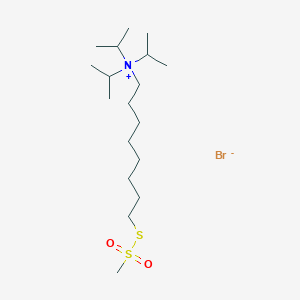
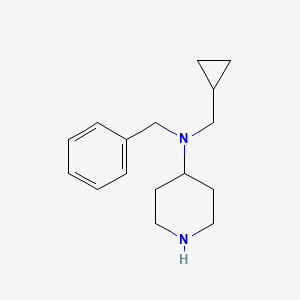

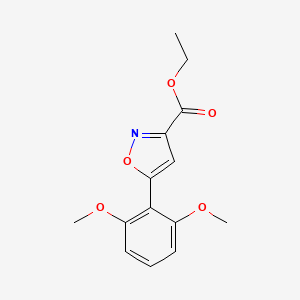
![2-[(Benzyloxy)methyl]prop-2-en-1-ol](/img/structure/B15338882.png)
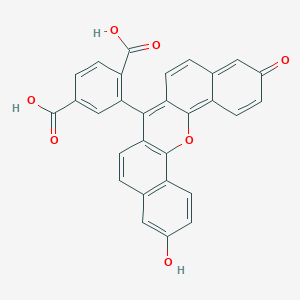
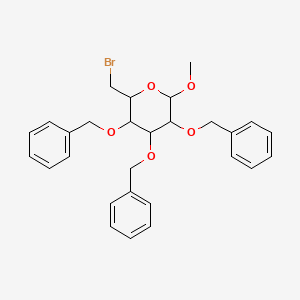


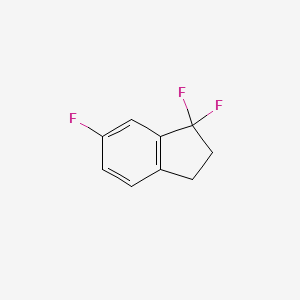
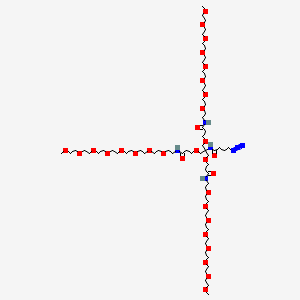
![3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B15338946.png)
